molecular formula C12H7BrClNO B12627430 (5-Bromopyridin-2-yl)(4-chlorophenyl)methanone CAS No. 917899-52-6

(5-Bromopyridin-2-yl)(4-chlorophenyl)methanone

Cat. No.: B12627430
CAS No.: 917899-52-6
M. Wt: 296.54 g/mol
InChI Key: DDQJTNASPSUJEA-UHFFFAOYSA-N
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Description

(5-Bromopyridin-2-yl)(4-chlorophenyl)methanone is an organic compound that features a bromopyridine and a chlorophenyl group connected via a methanone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromopyridin-2-yl)(4-chlorophenyl)methanone typically involves the reaction of 5-bromopyridine-2-carboxylic acid with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromopyridin-2-yl)(4-chlorophenyl)methanone undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with various nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Oxidation Reactions: Products include ketones or carboxylic acids.

    Reduction Reactions: Products include alcohols or amines.

Scientific Research Applications

(5-Bromopyridin-2-yl)(4-chlorophenyl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Bromopyridin-2-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    (5-Bromopyridin-2-yl)methanol: Similar structure but with a hydroxyl group instead of a methanone linkage.

    5-Bromopyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group.

    4-Chlorobenzoyl chloride: Contains the chlorophenyl group but lacks the bromopyridine moiety.

Uniqueness

(5-Bromopyridin-2-yl)(4-chlorophenyl)methanone is unique due to the presence of both bromopyridine and chlorophenyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

917899-52-6

Molecular Formula

C12H7BrClNO

Molecular Weight

296.54 g/mol

IUPAC Name

(5-bromopyridin-2-yl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C12H7BrClNO/c13-9-3-6-11(15-7-9)12(16)8-1-4-10(14)5-2-8/h1-7H

InChI Key

DDQJTNASPSUJEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=NC=C(C=C2)Br)Cl

Origin of Product

United States

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